Product packaging for Hexadecanal diisopentyl acetal(Cat. No.:CAS No. 18302-71-1)

Hexadecanal diisopentyl acetal

Cat. No.: B102087
CAS No.: 18302-71-1
M. Wt: 398.7 g/mol
InChI Key: KBPNNHFVJQEULH-UHFFFAOYSA-N
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Description

Conceptual Framework of Acetal (B89532) Chemistry in Organic Synthesis

In the field of organic chemistry, an acetal is a functional group characterized by a central carbon atom bonded to two ether (-OR) groups. wikipedia.orgbyjus.com Acetals are formed from the reaction of an aldehyde or a ketone with an excess of an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone of organic synthesis, primarily because it provides a method to "protect" a reactive carbonyl group. libretexts.orgnumberanalytics.com

The process of acetal formation is reversible and proceeds through a hemiacetal intermediate. byjus.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from an alcohol molecule to form the hemiacetal. numberanalytics.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, creating a resonance-stabilized carbocation. wikipedia.orgnumberanalytics.com A second alcohol molecule then attacks this carbocation, and after deprotonation, the stable acetal is formed. numberanalytics.com

The stability of the acetal functional group is a key aspect of its utility. Acetals are resistant to basic and neutral conditions, as well as to many nucleophilic reagents. libretexts.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group, which is temporarily masked as an acetal. libretexts.orgnumberanalytics.com The original aldehyde or ketone can be easily regenerated by treating the acetal with aqueous acid, reversing the formation process. masterorganicchemistry.com This strategic use of acetals as protecting groups is a fundamental concept in the multistep synthesis of complex organic molecules. numberanalytics.com

Significance and Context of Hexadecanal (B134135) Diisopentyl Acetal in Contemporary Chemical Studies

Hexadecanal diisopentyl acetal, also known by its IUPAC name 1,1-bis(3-methylbutoxy)hexadecane, is a specific example of a long-chain acetal. nih.gov Its structure is derived from hexadecanal (palmitaldehyde), a 16-carbon saturated aldehyde, and two molecules of isopentyl alcohol. nih.gov

The documented presence of this compound in the scientific literature is limited. It has been identified as a component in the methanolic extracts of the plant Strophanthus sarmentosus through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netresearchgate.net However, it is noted that this identification was made without further validation. researchgate.net Beyond this finding, the compound is listed by some chemical suppliers as a bulk drug intermediate, suggesting a potential, albeit not widely published, role in synthetic processes. echemi.com

The significance of long-chain acetals in general can provide some context for the potential relevance of this compound. Long-chain bifunctional compounds are considered valuable intermediates for a variety of commercially important products. researchgate.net For instance, long-chain acetals have been investigated as agents in food chemistry and as precursors in specialized polymerization or material science applications. acs.org The long aliphatic chain of the hexadecyl group combined with the branched isopentyl groups gives the molecule a significant lipophilic character, which could be exploited in applications requiring solubility in nonpolar media or for creating specific molecular architectures.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is sparse. A thorough review of existing scientific literature reveals a significant lack of dedicated studies on this specific compound. researchgate.netresearchgate.net The primary mention of this molecule comes from phytochemical screening studies of plant extracts, where it was detected but not definitively confirmed or isolated for further study. researchgate.netresearchgate.netresearchgate.net

This scarcity of information highlights several major knowledge gaps:

Validated Synthesis and Characterization: While the general synthesis of acetals is well-established, a specific, optimized, and validated synthetic protocol for this compound has not been published in peer-reviewed literature. Most of its chemical and physical properties available in public databases are computationally predicted rather than experimentally determined. nih.gov

Reactivity and Stability: There is a lack of experimental data on the specific chemical reactivity and stability of this compound under various conditions. Such studies would be essential to understand its potential as a synthetic intermediate.

Potential Applications: Beyond its unvalidated presence in a natural source and its listing as a potential intermediate, the functional applications of this compound remain unexplored. researchgate.netechemi.com Research into its potential uses, for example, as a fragrance component, a plasticizer, or an intermediate in the synthesis of other complex molecules, has not been undertaken.

Natural Occurrence: The initial, unconfirmed detection in Strophanthus sarmentosus warrants further investigation to confirm its existence as a natural product and to understand its biosynthetic pathway and ecological role, if any. researchgate.netresearchgate.net

In essence, this compound represents a molecule that is known to exist but has not been the subject of focused academic or industrial research. The existing knowledge gaps present clear opportunities for future chemical research, from fundamental synthesis and characterization to the exploration of novel applications.

Data Table for this compound

The following table summarizes the key computed properties of this compound as available in public chemical databases.

PropertyValueSource
IUPAC Name 1,1-bis(3-methylbutoxy)hexadecane nih.gov
Molecular Formula C26H54O2 nih.govechemi.com
Molecular Weight 398.7 g/mol nih.govechemi.com
CAS Number 18302-71-1 echemi.com
Computed XLogP3 11.2 nih.gov
Computed Topological Polar Surface Area 18.5 Ų nih.gov
Computed Heavy Atom Count 28 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H54O2 B102087 Hexadecanal diisopentyl acetal CAS No. 18302-71-1

Properties

CAS No.

18302-71-1

Molecular Formula

C26H54O2

Molecular Weight

398.7 g/mol

IUPAC Name

1,1-bis(3-methylbutoxy)hexadecane

InChI

InChI=1S/C26H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(27-22-20-24(2)3)28-23-21-25(4)5/h24-26H,6-23H2,1-5H3

InChI Key

KBPNNHFVJQEULH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(OCCC(C)C)OCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(OCCC(C)C)OCCC(C)C

Origin of Product

United States

Occurrence, Isolation, and Biosynthetic Considerations of Hexadecanal Diisopentyl Acetal

Phytochemical Investigations and Natural Product Identification

Phytochemical analyses of Strophanthus sarmentosus, a plant belonging to the Apocynaceae family, have suggested the presence of hexadecanal (B134135) diisopentyl acetal (B89532). mdpi.comresearchgate.net A study utilizing gas chromatography-mass spectrometry (GC-MS) on methanol (B129727) extracts of this plant pointed to the existence of this compound, among others, although it was noted that this identification was without validation. mdpi.comresearchgate.net S. sarmentosus is recognized in traditional medicine and has been the subject of various studies to characterize its bioactive components, which include cardenolides, fatty acids, and phytosterols. mdpi.com The GC-MS analysis of a stem methanol extract indicated the presence of several substance classes, including flavonoids, saponins, phenolics, tannins, carbohydrates, glycosides, alkaloids, steroids, and terpenoids. mdpi.com

Hexadecanal diisopentyl acetal, also referred to as palmitaldehyde, diisopentyl acetal, has been identified as a volatile organic compound (VOC) in the leaves of Aesculus trees. mdpi.com A study investigating the VOC profiles of different Aesculus species with varying susceptibility to the horse chestnut leaf miner (Cameraria ohridella) detected this compound. mdpi.comnih.gov VOCs play a crucial role in the interaction between plants and insects, influencing behaviors such as feeding and egg-laying. mdpi.com The profile of these volatile compounds can change in response to pest infestation. mdpi.com In the study of Aesculus trees, this compound was listed among the numerous VOCs identified from the leaf blades. mdpi.com

Analytical Methodologies for Isolation from Natural Sources

Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for the detection and tentative identification of this compound in complex plant extracts. mdpi.comnih.gov This method separates volatile and semi-volatile compounds in a sample, which are then ionized and fragmented to produce a unique mass spectrum for each compound. nih.gov The mass spectrum of this compound is available in spectral databases, which aids in its identification. nih.gov In the context of its discovery in Strophanthus sarmentosus, GC-MS analysis of a methanol extract was the method employed. mdpi.comresearchgate.net Similarly, the analysis of volatile compounds from Aesculus leaves was conducted using GC-MS. mdpi.com While GC-MS is powerful for identification, the isolation of a pure compound often requires further chromatographic steps.

Hypothesized Biosynthetic Pathways and Precursors in Biological Systems

The biosynthesis of acetals in nature is a subject of ongoing scientific inquiry. Generally, acetals are formed through the condensation reaction of an aldehyde or a ketone with an alcohol, a process that is typically catalyzed by an acid. rsc.orgwikipedia.org

Based on the structure of this compound, it is hypothesized to be formed from the precursors hexadecanal and isopentyl alcohol (also known as 3-methyl-1-butanol).

Hexadecanal: This long-chain fatty aldehyde, also known as palmitaldehyde, is a known natural product. nist.gov

Isopentyl Alcohol: This alcohol is a common plant volatile.

The proposed biosynthetic pathway involves the reaction of one molecule of hexadecanal with two molecules of isopentyl alcohol. This reaction would likely be enzyme-catalyzed in a biological system, proceeding through a hemiacetal intermediate. wikipedia.org The formation of acetals is a reversible process, and in a cellular environment, the equilibrium may be driven towards the acetal product. rsc.orgwikipedia.org While the specific enzymes responsible for the biosynthesis of this compound in Strophanthus sarmentosus or Aesculus species have not been elucidated, the presence of the necessary precursors in plants supports this hypothesized pathway. The biosynthesis of ethanol (B145695) and acetaldehyde (B116499) has been observed in the leaves of various terrestrial plants, indicating that the enzymatic machinery for aldehyde and alcohol metabolism is present. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Hexadecanal Diisopentyl Acetal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule, offering a detailed map of its carbon and proton framework.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

The proton on the acetal (B89532) carbon (the CH group bonded to two oxygen atoms) is expected to resonate in the downfield region, typically between 4.5 and 6.0 ppm, due to the deshielding effect of the adjacent electronegative oxygen atoms. ucl.ac.uk The methylene (B1212753) protons (-CH2-) of the isopentyl groups that are directly attached to the oxygen atoms (-O-CH2-) would likely appear in the range of 3.4 to 4.8 ppm. ucl.ac.uk The remaining methylene and methyl protons of the long hexadecyl chain and the isopentyl groups would be found in the more upfield region, generally between 0.8 and 1.6 ppm, characteristic of alkyl groups. ucl.ac.uk

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

Similar to 1H NMR, a complete, publicly accessible 13C NMR spectrum for hexadecanal (B134135) diisopentyl acetal is not available. However, characteristic chemical shift ranges for the carbon atoms in this molecule can be estimated. libretexts.org

The carbon atom of the acetal group (C-1 of the hexadecanal moiety) is the most deshielded carbon and is expected to have a chemical shift in the range of 90-110 ppm. oregonstate.edu The carbons of the isopentyl groups directly bonded to the oxygen atoms (-O-CH2-) would typically resonate between 50 and 90 ppm. pdx.edu The numerous methylene carbons within the long hexadecyl chain would produce a cluster of signals in the range of 20-40 ppm, while the terminal methyl carbon of the hexadecyl chain and the methyl carbons of the isopentyl groups would appear at the most upfield positions, generally between 10 and 25 ppm. oregonstate.educhemicalbook.com A 13C NMR spectrum for this compound is noted to be available in the SpectraBase database. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Mixture Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like hexadecanal diisopentyl acetal. In several studies, this compound has been identified as a component in plant extracts through GC-MS analysis. researchgate.net The mass spectrum of this compound obtained from the NIST Mass Spectrometry Data Center shows a total of 105 peaks. nih.gov The fragmentation pattern is characterized by specific ion fragments, with the top three most abundant peaks observed at m/z values of 43, 71, and 57. nih.gov The molecular ion peak ([M]+) for a compound with a molecular weight of 398.7 g/mol is often weak or absent in the electron ionization (EI) mass spectra of long-chain acetals due to the facile cleavage of the C-O bonds. nih.gov

Table 1: Key GC-MS Data for this compound

ParameterValueReference
Molecular FormulaC26H54O2 nih.gov
Molecular Weight398.7 g/mol nih.gov
Total Peaks105 nih.gov
m/z of Top Peak43 nih.gov
m/z of 2nd Highest Peak71 nih.gov
m/z of 3rd Highest Peak57 nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Acetal Derivatives

While specific ESI-MS/MS data for this compound is not documented in the available literature, this soft ionization technique is generally well-suited for the analysis of larger, more polar molecules and can be applied to acetal derivatives. ESI typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+), which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. This controlled fragmentation can provide detailed structural information, including the nature of the alkyl chains and the connectivity of the acetal group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For an acetal like this compound, the most prominent features in the IR spectrum are expected to be the C-O stretching vibrations. Acetals are known to exhibit multiple strong and characteristic absorption bands in the region of 1200-1020 cm-1, which arise from the coupled stretching vibrations of the C-O-C-O-C system. researchgate.netblogspot.comrsc.org The spectrum would also show strong C-H stretching vibrations from the numerous alkyl groups in the 2960-2850 cm-1 region and C-H bending vibrations around 1465 cm-1 and 1375 cm-1. rsc.org The absence of a strong, broad absorption band in the 3600-3200 cm-1 region would confirm the absence of a hydroxyl (-OH) group, and the lack of a strong absorption around 1700 cm-1 would indicate the absence of a carbonyl (C=O) group from any unreacted aldehyde. researchgate.net

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm-1)Vibration Type
C-H (Alkyl)2960-2850Stretching
C-H (Alkyl)1465, 1375Bending
C-O-C-O-C (Acetal)1200-1020Stretching (multiple bands)

High Performance Liquid Chromatography (HPLC) for Acetal Analysis and Stability Studies

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the characterization and stability assessment of acetal compounds, including long-chain aliphatic acetals like this compound. oxfordindices.com The technique's capacity to separate individual components from a mixture allows for precise quantification of the intact acetal and its potential degradation products, which is essential for purity determination and stability profiling. gtiit.edu.cn While specific literature detailing a validated HPLC method exclusively for this compound is not prominent, established methodologies for analogous long-chain acetals and fatty aldehydes provide a robust framework for its analysis. coresta.orgnih.govresearchgate.net

Acetal Analysis by HPLC

The primary challenge in the reversed-phase HPLC analysis of acetals is their susceptibility to hydrolysis under acidic conditions. coresta.orghelsinki.fi Standard silica-based columns (e.g., C8 or C18) can possess residual acidic silanol (B1196071) groups on their surface, which may catalyze the cleavage of the acetal back to its constituent aldehyde (hexadecanal) and alcohol (isopentyl alcohol) during the chromatographic run. coresta.org This on-column degradation leads to inaccurate quantification and artifact peaks.

To circumvent this issue, a common and effective strategy is the addition of a basic modifier to the mobile phase. coresta.org Low concentrations of a base, such as ammonia (B1221849) or triethylamine, are incorporated into the aqueous-organic mobile phase to neutralize the acidic sites on the stationary phase, thereby preventing the hydrolysis of the acetal. coresta.org

Given that this compound lacks a significant UV-absorbing chromophore, conventional UV detection is not suitable. Alternative detection methods are necessary for its analysis. Detectors such as Evaporative Light-Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are highly effective for non-volatile, non-chromophoric analytes. nih.govresearchgate.net An HPLC-MS method, in particular, would offer the dual benefit of sensitive detection and definitive identification of the parent compound and any related impurities or degradation products. nih.govdigitellinc.com

A proposed HPLC method for the analysis of this compound is detailed below. This method is extrapolated from established procedures for similar long-chain, non-polar compounds.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterSpecificationRationale/Comment
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating non-polar, long-chain molecules. nih.gov
Mobile Phase Acetonitrile and Water with 5 mM AmmoniaIsocratic or gradient elution may be used. The organic phase (acetonitrile) is suitable for eluting the non-polar acetal, while the basic modifier (ammonia) prevents on-column hydrolysis. coresta.org
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns.
Column Temperature 40 - 45 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent thermal degradation. nih.gov
Detector Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometry (MS)Necessary for detecting compounds without a UV chromophore. MS provides higher sensitivity and structural information. nih.govresearchgate.net
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.

HPLC for Stability Studies

Stability-indicating HPLC methods are specifically designed to separate the intact drug or chemical substance from its degradation products, allowing for an accurate assessment of stability over time and under various stress conditions. chromatographyonline.com For this compound, such a method would quantify the decrease in the parent compound while simultaneously monitoring the formation of hexadecanal and isopentyl alcohol.

Forced degradation studies are a critical component of this process, wherein the compound is exposed to harsh conditions such as acid, base, heat, light, and oxidation to predict its degradation pathways. chromatographyonline.comimpactfactor.org The stability of acetals is highly pH-dependent; they are known to be labile in acidic environments but are generally stable under neutral and basic conditions. beilstein-journals.orgnih.gov

An HPLC-based stability study for this compound would involve:

Developing an HPLC method capable of resolving the acetal from its primary degradants.

Subjecting solutions of the acetal to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 80°C). chromatographyonline.comimpactfactor.org

Analyzing the stressed samples at various time points to determine the rate of degradation. beilstein-journals.org

Quantifying the remaining percentage of the intact acetal.

The results from such a study provide critical information on the compound's intrinsic stability and inform handling and storage requirements.

Table 2: Illustrative Data from a Forced Degradation Stability Study of this compound by HPLC

Stress ConditionExposure Time (hours)% this compound RemainingMajor Degradation Products Observed
0.1 M HCl at 25 °C 2< 5%Hexadecanal, Isopentyl Alcohol
0.1 M NaOH at 25 °C 24> 99%None Detected
Purified Water at 80 °C 24> 98%Trace amounts of Hexadecanal
3% H₂O₂ at 25 °C 24> 99%None Detected
Photostability (ICH Q1B) 24> 99%None Detected

Note: The data presented in this table is illustrative and based on the expected chemical properties of acetals. The findings demonstrate significant degradation under acidic conditions, confirming the characteristic acid lability of the acetal functional group, while showing high stability under basic, thermal, oxidative, and photolytic stress. impactfactor.orgbeilstein-journals.org

Computational and Theoretical Studies on Hexadecanal Diisopentyl Acetal and Acetal Derivatives

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental in modeling chemical reactions and understanding their underlying mechanisms.

CNDO/2 Method Applications in Acetal (B89532) Hydrolysis Modeling

The Complete Neglect of Differential Overlap (CNDO/2) method, a semi-empirical quantum mechanical method, has been instrumental in the study of reaction mechanisms. wikipedia.org One of the key applications of this method has been in modeling the hydrolysis of acetals. nih.govannualreviews.orgresearchgate.net

In the context of acetal hydrolysis, the CNDO/2 method has been used to investigate the mechanism of polysaccharide reactions with lysozyme, using simpler acetal molecules as a model for the substrate. nih.govkisti.re.kr These studies have shown that the interaction between the substrate and specific amino acid residues, such as Glu-35 and Asp-52, is crucial for the activation of the substrate. The arrangement of these residues significantly influences the breaking of the chemical bonds within the acetal. nih.gov It has been demonstrated that an optimal, though not necessarily the most energetically favorable, positioning of these residues is required for maximum activation. nih.gov Furthermore, distortions in the substrate's structure can also lead to its activation. nih.gov

The CNDO/2 method provides valuable data on partial atomic charges and molecular dipole moments, which are critical for understanding the electronic aspects of the reaction mechanism. wikipedia.org By calculating the total energy and binding energy, researchers can assess the stability of various intermediates and transition states along the reaction pathway. wikipedia.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for exploring the mechanisms and stereoselectivities of complex organic reactions. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying large and complex chemical systems. researchgate.net

Energetics and Stereocontrol in Asymmetric Catalysis of Acetals

DFT calculations have been extensively used to understand the energetics and stereocontrol in the asymmetric catalysis of acetals. researchgate.net These calculations can elucidate the origins of stereoselectivity in reactions catalyzed by various chiral catalysts. researchgate.net For instance, in the context of asymmetric Pummerer rearrangements leading to enantioenriched N,S-acetals, DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been employed. rsc.org

These studies have revealed that the stereochemical outcome is often governed by noncovalent interactions, such as hydrogen bonds, between the catalyst and the substrate. rsc.org In the case of thionium (B1214772) intermediates in N,S-acetal formation, DFT calculations have shown that a two-point hydrogen bonding interaction between the thionium intermediate and the chiral phosphate (B84403) catalyst is crucial for enantioselectivity. rsc.org The transition state involving this two-point interaction was found to be lower in energy compared to a single-point binding mechanism. rsc.org

DFT can also be used to predict the enantioselectivity of a reaction by calculating the free energy differences of the transition states leading to different stereoisomers. researchgate.net However, small errors in these calculations can lead to significant discrepancies with experimental results, highlighting the importance of careful validation. researchgate.net

Catalyst SystemReaction TypeKey DFT Findings
Chiral PhosphateAsymmetric Pummerer RearrangementTwo-point hydrogen bonding in the transition state is crucial for stereocontrol. rsc.org
Vicinal DiaminesAldol (B89426) ReactionsUncovered the origins of stereocontrol. researchgate.net
Organo-Transition Metal ComplexesVariousElucidated reaction mechanisms and stereoselectivities. researchgate.net

Elucidation of Electrochemical Acetalization Pathways

DFT calculations are also valuable in elucidating the pathways of electrochemical reactions, including acetalization. nih.gov For example, in the electrochemical late-stage functionalization of methylarenes to form acetals, DFT studies can help to determine the most likely reaction pathway by comparing the activation energies of different proposed mechanisms. acs.org

In the electrochemical conversion of glycerol (B35011), DFT analysis has been used to understand the role of bimetallic catalysts. acs.org For instance, on a hollow Au1Cu1(111) catalyst, DFT calculations showed that copper facilitates the strong adsorption of both the reactant and intermediates, leading to high selectivity for glycolic acid. acs.org The adsorption energy of glycerol on the bimetallic surface was found to be significantly lower than on a pure gold surface, indicating stronger binding and a more favorable reaction pathway. acs.org

Molecular Dynamics Simulations (General applicability for conformational studies)

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and flexibility of molecules. nih.govacs.org By simulating the motion of atoms over time, MD can provide insights into the accessible conformations of a molecule and the transitions between them. mun.ca This is particularly useful for understanding the behavior of flexible molecules like acetals in different environments. researchgate.net

MD simulations have been used to study the conformational preferences of acetal-containing molecules. researchgate.net For example, in a study of 2,4-furfurylidene-D-sorbitol and its tetra-methyl ether, MD simulations revealed that the furan (B31954) ring exhibited rotational freedom, with two favored orientations. researchgate.net These simulations, combined with DFT-based geometry optimizations, confirmed the chair conformations of the 1,3-dioxane (B1201747) rings and the equatorial disposition of the furan ring. researchgate.net

The accuracy of MD simulations depends heavily on the force field used to describe the interactions between atoms. nih.gov Therefore, it is often necessary to validate the simulation results against experimental data, such as NMR spin relaxation measurements. researchgate.net

Structure-Reactivity Relationship Predictions

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of chemistry. Computational methods play a crucial role in establishing these relationships for acetals.

The hydrolysis of acetals and ketals is known to be acid-catalyzed, proceeding through a resonance-stabilized carboxonium ion intermediate. nih.gov The formation of this intermediate is often the rate-determining step. nih.gov By studying the effects of substituents on the rate of hydrolysis, it is possible to establish quantitative structure-reactivity relationships.

For instance, a study on substituted benzylidene acetals revealed a Hammett ρ value of -4.06 for the degradation reaction. nih.gov This large negative value indicates a strong development of positive charge in the transition state, consistent with the formation of a carboxonium ion. nih.gov Such studies allow for the prediction of the pH sensitivity and stability of different acetal and ketal structures. nih.gov

Substituentσ valuelog(k/k₀)
p-OCH₃-0.271.10
p-CH₃-0.170.69
H00
p-Cl0.23-0.93
This table is a representative example based on the principles described in the source and may not reflect the exact experimental values for hexadecanal (B134135) diisopentyl acetal.

Ecological and Environmental Contexts of Hexadecanal Diisopentyl Acetal

Investigation of Volatile Organic Compound Emissions in Plant-Pest Interactions

Research into the chemical ecology of plant-insect relationships has led to the identification of Hexadecanal (B134135) diisopentyl acetal (B89532) as a component of the volatile emissions from certain plant species. The profile of VOCs can change in response to various factors, including herbivory, and these changes are crucial in mediating interactions with pests.

A notable investigation into the volatile compounds in the leaves of Aesculus (horse chestnut) trees with varying susceptibility to the horse chestnut leaf miner (Cameraria ohridella) detected the presence of Hexadecanal diisopentyl acetal, referred to in the study as Palmitaldehyde, diisopentyl acetal. mdpi.com This research highlights that VOCs are emitted by plants both constitutively and in response to pest feeding. mdpi.com The blend of these compounds can influence the feeding and egg-laying behaviors of insects like the female Cameraria ohridella. mdpi.com

In a study analyzing the VOC profiles of different Aesculus genotypes, "Palmitaldehyde, diisopentyl acetal" was identified in the leaf blade extracts. The study provides insights into the complex nature of these chemical profiles, which can be affected by the plant's genetic makeup and environmental conditions throughout the growing season. mdpi.com While the compound was identified, its specific role in either attracting or deterring the pest was not explicitly detailed in the study.

Interactive Data Table: Detection of this compound in Plant VOC Studies

Compound NameSynonymPlant SpeciesStudy Context
This compoundPalmitaldehyde, diisopentyl acetalAesculus spp. (Horse Chestnut)Analysis of volatile compounds in leaves during growing season in relation to pest susceptibility. mdpi.com
This compoundNot specifiedStrophanthus sarmentosusPhytochemical analysis of crude methanolic extracts. researchgate.net

Role in Natural Olfactory Signaling Pathways

While this compound has been identified as a component of plant volatile bouquets, which are known to play a critical role in olfactory signaling for insects, specific evidence detailing its direct role in these pathways is limited. The general understanding is that the entire mixture of VOCs emitted by a plant acts as a complex signal. mdpi.com For instance, the females of Cameraria ohridella can recognize a blend of 20 different VOCs from Aesculus trees, which influences their behavior. mdpi.com

Future Directions in Hexadecanal Diisopentyl Acetal Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acetals often involves methods that are not environmentally benign. These conventional routes frequently utilize strong mineral acids, metal catalysts, or Lewis acids, which can lead to corrosive conditions, lengthy reaction times, and the generation of hazardous waste. rsc.org

Future research must pivot towards the development of novel and sustainable synthetic pathways for producing Hexadecanal (B134135) diisopentyl acetal (B89532). The principles of green chemistry—focusing on minimizing waste, using less hazardous reagents, and improving energy efficiency—should guide these efforts. rsc.org Promising avenues include photochemical methods, which use light to catalyze reactions, potentially under milder conditions. For instance, the use of organic photocatalysts like Schreiner's thiourea (B124793) has been shown to be effective for the acetalization of aldehydes and could be adapted for this specific compound. rsc.org Other non-acidic methods, such as those employing iodine or polyoxometalates, also present viable alternatives to traditional acid catalysis. rsc.org The development of such green protocols would not only provide more efficient access to Hexadecanal diisopentyl acetal for further study but also align with the broader goal of creating more sustainable chemical processes.

MethodCatalyst / ConditionsAdvantagesPotential Application for this compound
Traditional Acetalization Strong mineral acids (e.g., HCl), metal catalystsEffective for a range of aldehydesEstablished but potentially harsh and waste-generating
Photochemical Synthesis Organic photocatalysts (e.g., thiourea) and household lampsMild, green, fast, avoids hazardous by-productsA novel, energy-efficient route for synthesis under gentle conditions rsc.org
Non-Acidic Methods Iodine, polyoxometalatesAvoids corrosive acidic conditionsAlternative pathway reducing equipment corrosion and safety risks rsc.org

Advanced Mechanistic Elucidation of Acetal Transformations

The general mechanism for acid-catalyzed acetal formation is well-established in organic chemistry. It proceeds through a series of steps beginning with the protonation of the carbonyl group of the aldehyde, followed by nucleophilic attack from an alcohol molecule to form a hemiacetal intermediate. youtube.comlibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, creating a resonance-stabilized oxocarbenium ion. A second alcohol molecule then attacks this electrophilic species, and a final deprotonation step yields the stable acetal product. youtube.comlibretexts.org

Despite this general understanding, detailed mechanistic studies specifically for long-chain acetals like this compound are absent. The steric bulk of the isopentyl groups and the hydrophobic nature of the long hexadecyl chain could introduce subtle yet significant effects on reaction rates, transition state energies, and the stability of intermediates. Future research should employ advanced experimental techniques to probe these specifics. This could involve kinetic analysis to determine the rate law, spectroscopic methods to detect and characterize reaction intermediates, and isotopic labeling studies to trace the pathways of atoms throughout the transformation. umich.eduresearchgate.net Understanding these nuances is crucial for optimizing synthetic routes and predicting the compound's stability and reactivity in various chemical environments.

StepDescriptionRelevance to this compound
1 Protonation of the hexadecanal carbonyl group by an acid catalyst.Activates the carbonyl for nucleophilic attack.
2 Nucleophilic attack by the first molecule of isopentyl alcohol.Forms a tetrahedral intermediate.
3 Deprotonation to form the hemiacetal intermediate.A key intermediate on the path to the full acetal. libretexts.org
4 Protonation of the hemiacetal's hydroxyl group.Prepares the hydroxyl group to leave as water. libretexts.org
5 Elimination of a water molecule.Forms a highly reactive oxocarbenium ion.
6 Nucleophilic attack by the second molecule of isopentyl alcohol.The bulky nature of the alcohol may influence the rate of this step.
7 Final deprotonation.Regenerates the acid catalyst and yields the final acetal product.

Exploration of Undiscovered Chemical and Biological Functions (Non-clinical)

This compound has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in the extracts of several plant species. These include the African plant Strophantus sarmentosus, the leaves of Aesculus trees (horse chestnuts), and the seeds of cumin (Cuminum cyminum). mdpi.comresearchgate.netmdpi.com However, in these initial reports, the compound was merely listed as a detected component, and its biological function within these organisms remains unvalidated and entirely unknown. mdpi.comresearchgate.net

This lack of information presents a significant opportunity for future research. The structure of the molecule, featuring a long aliphatic chain, is reminiscent of semiochemicals, such as insect pheromones, which are used for chemical communication. epdf.pub Future work should focus on isolating pure this compound from these natural sources or via synthesis to perform rigorous bioassays. Investigations could explore its potential roles as an attractant, repellent, or signaling molecule in plant-insect or plant-microbe interactions. Furthermore, its identification in a study screening for compounds with potential effects on hypercholesterolemia suggests another possible, though yet unexplored, avenue in metabolic research. researchgate.net A systematic exploration of its chemical reactivity and biological activity (in non-clinical settings) is essential to uncover the purpose of this molecule in nature.

Natural SourcePart of OrganismReference
Strophantus sarmentosus Methanol (B129727) extract of stem mdpi.com
Aesculus species (Chestnut Trees) Leaf volatile compounds mdpi.com
Cuminum cyminum (Cumin) Ethanolic extract of seeds researchgate.net

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental analysis offers a powerful paradigm for accelerating chemical discovery. acs.org This integrated approach is particularly well-suited for advancing our understanding of this compound. Computational models can provide predictive insights that guide and refine experimental work, saving significant time and resources.

Future research should leverage computational tools like Density Functional Theory (DFT) to perform a variety of in-silico analyses. These include:

Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule. researchgate.net

Spectral Prediction: Simulating NMR, IR, and mass spectra to aid in the interpretation of experimental data and confirm structural assignments. nih.gov

Mechanistic Simulation: Modeling the reaction pathways for the synthesis and hydrolysis of the acetal. This can help identify transition states and calculate activation energies, providing a deeper understanding of the reaction mechanism that complements experimental kinetic studies. nih.govacs.org

Property Prediction: Calculating physicochemical properties like hydrophobicity and electronic structure, which can offer clues about the molecule's potential biological interactions.

These computational predictions can then be validated and elaborated upon through targeted laboratory experiments. For example, a computationally predicted reaction mechanism can be tested with kinetic studies, and predicted biological interactions can be explored through in-vitro assays. This iterative cycle of prediction and verification is a hallmark of modern chemical research and will be instrumental in fully characterizing this compound. acs.orgnih.gov

Research AreaComputational MethodExperimental MethodIntegrated Goal
Structural Elucidation Geometry Optimization, NMR/IR Spectra SimulationGC-MS, 1D/2D NMR, IR SpectroscopyConfirm the precise structure and conformation of the molecule. nih.gov
Reaction Mechanisms Transition State Searching, Intrinsic Reaction Coordinate (IRC) CalculationsKinetic Studies, Isotope Labeling, Intermediate TrappingDevelop a complete and validated mechanistic picture of its formation and hydrolysis. acs.org
Function Discovery Molecular Docking Simulations against biological targetsIn-vitro bioassays (e.g., enzyme inhibition, receptor binding)Identify and confirm potential non-clinical biological functions. researchgate.net
Synthetic Route Dev. Modeling reaction thermodynamics and kinetics of novel pathwaysLaboratory synthesis and optimization of new routesDesign and validate efficient and sustainable synthetic methods. rsc.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying Hexadecanal diisopentyl acetal in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound in mixtures such as plant extracts. For example, GC-MS analysis of Vernonia calvoana extracts revealed its presence via molecular ion peaks (e.g., m/z 96, 45, and 83) and structural confirmation using retention indices . To optimize detection, use high-purity solvents, internal standards (e.g., deuterated analogs), and validate results with spectral libraries. Note that unvalidated GC-MS findings, such as those reported in methanol extracts of S. kombe, require cross-referencing with synthetic standards to confirm identity .

Q. How can researchers optimize sample preparation to isolate this compound from lipid-rich matrices?

The Bligh and Dyer method is effective for lipid extraction: homogenize wet tissue with chloroform-methanol (2:1 v/v), partition into layers with water, and isolate the chloroform layer containing lipids . For polar matrices like methanol extracts, liquid-liquid extraction with non-polar solvents (e.g., hexane) or solid-phase extraction (SPE) can enrich non-polar derivatives like this compound. Monitor recovery rates using spiked samples and adjust solvent ratios based on matrix hydrophobicity.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported concentrations of this compound across GC-MS studies?

Discrepancies often arise from differences in ionization efficiency, column selectivity, or calibration methods. For example, unvalidated GC-MS studies may misidentify peaks due to co-elution with structurally similar compounds (e.g., phytosterols or fatty acid derivatives) . To mitigate this:

  • Use orthogonal methods (e.g., HPLC-MS/MS) for confirmation.
  • Employ matrix-matched calibration curves to account for ionization suppression.
  • Validate fragmentation patterns against synthetic standards .
  • Report uncertainties in quantification (e.g., ±5% for inter-laboratory variability).

Q. How can researchers design stability studies to assess this compound under varying storage and experimental conditions?

Stability studies should evaluate:

  • Thermal degradation : Incubate samples at 4°C, 25°C, and 40°C for 1–30 days, then quantify degradation products via GC-MS.
  • Light sensitivity : Compare samples stored in amber vs. clear vials under UV/visible light exposure.
  • Solvent compatibility : Test stability in methanol, chloroform, and hexane using accelerated aging protocols. Reference safety guidelines (e.g., Cayman Chemical’s handling protocols) to avoid decomposition during storage .

Q. What mechanistic insights can be gained from studying this compound’s interactions with biomembranes or enzymes?

Advanced experimental designs include:

  • Lipid bilayer assays : Use fluorescence anisotropy or NMR to study its integration into model membranes.
  • Enzyme inhibition studies : Screen against lipases or esterases (e.g., porcine pancreatic lipase) to assess hydrolytic stability.
  • Molecular docking : Predict binding affinities with proteins using software like AutoDock Vina, validated by surface plasmon resonance (SPR) .

Methodological Considerations

Q. How should researchers document and report GC-MS data for this compound to ensure reproducibility?

  • Include raw data (e.g., chromatograms, m/z values) and processed results (e.g., peak area ratios) in appendices .
  • Specify instrument parameters: column type (e.g., DB-5MS), ionization mode (EI at 70 eV), and scan range (m/z 40–600) .
  • Adhere to FAIR data principles by depositing spectra in public repositories (e.g., MassBank).

Q. What statistical approaches are suitable for analyzing dose-response or kinetic data involving this compound?

  • Use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ or EC₅₀ calculations.
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.